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Compound of Interest

Compound Name: CHMFL-BTK-01

Cat. No.: B15578841

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CHMFL-BTK-01's activity
against its primary target, Bruton's tyrosine kinase (BTK), and its cross-reactivity with
Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3). The following sections
present quantitative data, detailed experimental methodologies, and visual representations of
relevant signaling pathways and experimental workflows to support researchers in evaluating
the selectivity profile of CHMFL-BTK-01.

Quantitative Kinase Inhibition Data

CHMFL-BTK-01 is a highly potent and selective irreversible inhibitor of BTK. Its inhibitory
activity against BTK, EGFR, and JAK3 is summarized in the table below. The data is compiled
from in vitro biochemical assays.

. L KINOMEscan
Kinase Target Inhibitor IC50 (nM)
Result (at 1 uM)
BTK CHMFL-BTK-01 7
EGFR CHMFL-BTK-01 Not Reported Complete Inhibition[1]
JAK3 CHMFL-BTK-01 Not Reported Complete Inhibition[1]
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Note: While specific IC50 values for EGFR and JAK3 have not been published, a KINOMEscan
profiling assay demonstrated that at a concentration of 1 uM, CHMFL-BTK-01 completely
abolished the activity of both EGFR and JAK3.[1] The KINOMEscan S score (35) for CHMFL-
BTK-01 was 0.00, indicating a very high degree of selectivity.[1]

Signaling Pathways

To understand the biological context of CHMFL-BTK-01's activity, the signaling pathways of
BTK, EGFR, and JAK3 are illustrated below.
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Caption: BTK Signaling Pathway.
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Caption: EGFR Signaling Pathway.
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Caption: JAK3 Signaling Pathway.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity, as presented in the quantitative
data table, typically involves in vitro biochemical assays. Below are detailed methodologies for
commonly employed experiments in this context.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory
concentration (IC50) of a compound against a specific kinase using a luminescence-based
assay format, such as ADP-Glo™.

e Reagents and Materials:

o

Recombinant human kinase (BTK, EGFR, or JAK3)

[¢]

Kinase-specific substrate peptide

[e]

Adenosine triphosphate (ATP)

[e]

Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

o

Test compound (CHMFL-BTK-01) serially diluted in DMSO
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o

[e]

o

ADP-Glo™ Kinase Assay Kit (Promega) or similar
96-well or 384-well assay plates

Plate reader capable of measuring luminescence

e Procedure:

[¢]

Prepare a reaction mixture containing the kinase and its specific substrate in the kinase
assay buffer.

Add the serially diluted test compound to the assay plate wells. Include control wells with
DMSO only (for 100% activity) and wells with no enzyme (for background).

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should
be at or near the Km value for the specific kinase.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-
Glo™ reagent and following the manufacturer's instructions. This involves a two-step
process of terminating the kinase reaction and depleting unused ATP, followed by
converting the generated ADP into a luminescent signal.

Measure the luminescence using a plate reader.

o Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus reflects
the kinase activity.

Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Kinase Inhibition Assay Workflow.
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KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to
guantitatively measure the interactions between a test compound and a large panel of kinases.

e Principle:

o The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest.

o The kinases are tagged with DNA, and the amount of kinase bound to the immobilized
ligand is measured by quantitative PCR (qPCR) of the DNA tag.

e Procedure:

o A solution of the test compound (e.g., CHMFL-BTK-01 at 1 uM) is mixed with a panel of
DNA-tagged kinases.

o This mixture is added to wells containing the immobilized ligand.

o After an incubation period to allow for binding equilibrium, the wells are washed to remove
unbound components.

o The amount of kinase remaining bound to the immobilized ligand is quantified using
gPCR.

o Data Analysis:

o The results are typically reported as a percent of the DMSO control, where a lower
percentage indicates stronger binding of the test compound to the kinase.

o Aresult of "complete inhibition" or a very low percentage of control signifies that the test
compound effectively displaces the immobilized ligand, indicating a strong interaction with
the kinase active site.

o Selectivity can be visualized using a "tree-spot" diagram and quantified using metrics like
the S score, where a lower score indicates higher selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-jak3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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